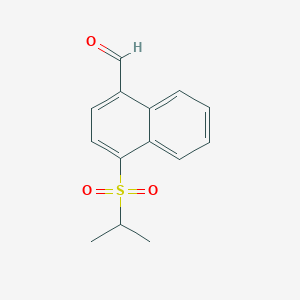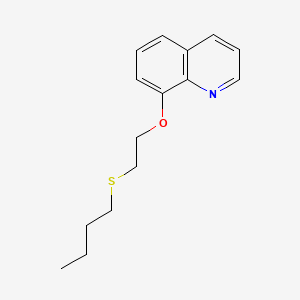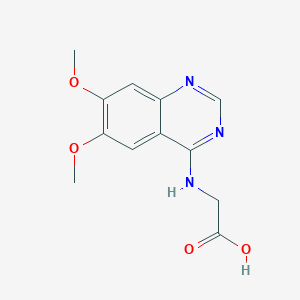
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C15H17FN2O and a molecular weight of 260.31 g/mol . This compound features a quinoline ring substituted with a fluorine atom at the 6-position, linked to a pyrrolidine ring via a methylene bridge, and a hydroxyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the condensation of 6-fluoroquinoline with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the quinoline ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of quinoline derivatives with various substituents at the 6-position.
Scientific Research Applications
(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1-((6-Fluoropyridin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a pyridine ring instead of a quinoline ring.
(1-((6-Chloroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(1-((6-Methylquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom at the 6-position of the quinoline ring in (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol enhances its lipophilicity and metabolic stability compared to its analogs. This unique feature may contribute to its improved biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C15H17FN2O |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
[1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C15H17FN2O/c16-12-4-6-15-11(8-12)3-5-13(17-15)9-18-7-1-2-14(18)10-19/h3-6,8,14,19H,1-2,7,9-10H2 |
InChI Key |
DXORDVFADAXAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)
![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)


![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)


![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)
